molecular formula C18H12F3N3OS B3631168 (E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B3631168
M. Wt: 375.4 g/mol
InChI Key: DDRIAGBAITVVKA-SDNWHVSQSA-N
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Description

(E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a thiadiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions. This step often involves the use of reagents such as thiosemicarbazide and trifluoroacetic acid.

    Coupling with Diphenylacetylene: The thiadiazole intermediate is then coupled with diphenylacetylene under catalytic conditions to form the desired product. Common catalysts include palladium or copper-based catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the thiadiazole ring contributes to its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide: shares similarities with other thiadiazole derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

(E)-2,3-diphenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3OS/c19-18(20,21)16-23-24-17(26-16)22-15(25)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,22,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRIAGBAITVVKA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=NN=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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